![molecular formula C9H17N3O B13270499 (2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13270499.png)
(2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine: is a chemical compound with the molecular formula C9H17N3O It is characterized by the presence of an ethoxyethyl group attached to a pyrazole ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-methyl-1H-pyrazole with 2-chloroethyl ethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a pyrazoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of N-substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, (2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is studied for its potential as a ligand in receptor binding studies, given its structural similarity to biologically active pyrazole derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects, due to the presence of the pyrazole ring, which is a common pharmacophore in many drugs.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals and as a building block for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is primarily related to its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
- (2-Methoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
- (2-Propoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
- (2-Butoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
Comparison:
- (2-Methoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methoxy group instead of an ethoxy group, which may result in different reactivity and solubility properties.
- (2-Propoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine: The longer propoxy chain may affect the compound’s lipophilicity and membrane permeability.
- (2-Butoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine: The even longer butoxy chain further increases lipophilicity, potentially enhancing its ability to cross biological membranes.
Uniqueness: The ethoxy group in (2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine provides a balance between hydrophilicity and lipophilicity, making it a versatile intermediate for various chemical reactions and applications.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-ethoxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N3O/c1-3-13-5-4-10-6-9-7-11-12-8(9)2/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
NPEOSTYNMIWPSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(NN=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


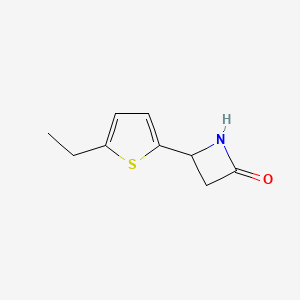
amine](/img/structure/B13270422.png)

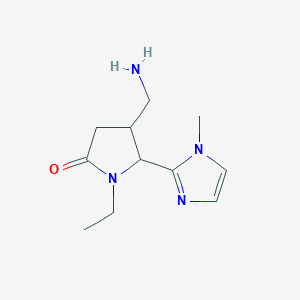
![1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol](/img/structure/B13270445.png)

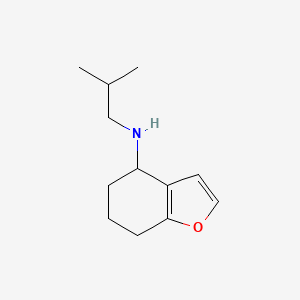
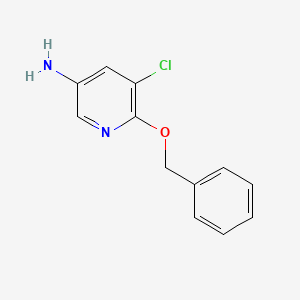
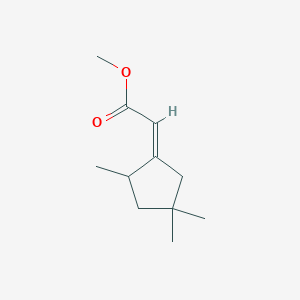
![(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13270458.png)
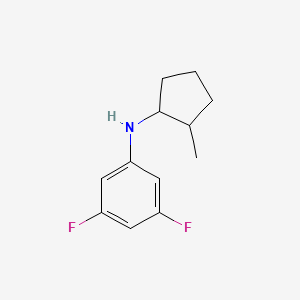
![4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13270476.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13270481.png)
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol](/img/structure/B13270498.png)
